N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that features a benzamide core with a 3-chlorophenyl and a thiophen-3-yl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(3-chlorophenyl)-3-hydroxypropylamine. This intermediate is then reacted with 4-(thiophen-3-yl)benzoyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the carbonyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully reduced amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a thiophen-2-yl group.
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(furan-3-yl)benzamide: Similar structure but with a furan-3-yl group.
Uniqueness
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophen-3-yl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c21-18-3-1-2-16(12-18)19(23)8-10-22-20(24)15-6-4-14(5-7-15)17-9-11-25-13-17/h1-7,9,11-13,19,23H,8,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGMHBUHXDAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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